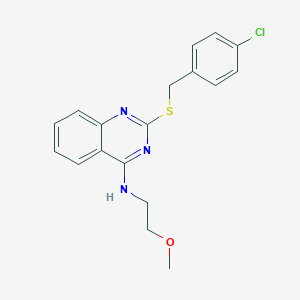

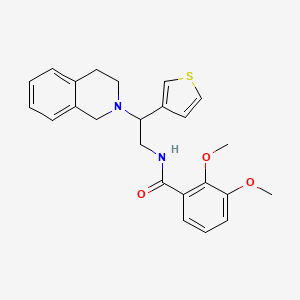

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.

Scientific Research Applications

Synthesis and Pharmacological Screening

The research into quinazoline derivatives, including those similar in structure to 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine, focuses on designing, synthesizing, and evaluating their pharmacological properties. For instance, quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. These compounds show significant promise in the development of new therapeutic agents due to their potent activity profiles against microbes, pain, and inflammation (Dash et al., 2017).

Antibacterial and Antitubercular Agents

Another study highlighted the synthesis of quinazolin-4(3H)-one derivatives as potential antibacterial and antitubercular agents. Compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, showing significant inhibition at various concentrations. This suggests that specific substitutions on the quinazoline ring can enhance antimicrobial efficacy, indicating a pathway for the development of new treatments for bacterial infections and tuberculosis (Maurya et al., 2013).

Inhibition of cGMP Phosphodiesterase

Quinazoline derivatives have also been evaluated for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, which is essential for vascular relaxation and cardiovascular health. These compounds demonstrate potent and selective inhibition, suggesting potential applications in treating cardiovascular diseases. The study also links the molecular structure of quinazoline derivatives to their pharmacological activity, providing insights into the design of more effective cGMP-PDE inhibitors (Takase et al., 1994).

Anti-inflammatory Activity

The exploration of fluorine-substituted quinazolin-2-amine derivatives for anti-inflammatory activity demonstrated that specific structural modifications could enhance the compounds' efficacy. These derivatives exhibit potent inhibitory effects on inflammation in model systems, highlighting the role of fluorine substitutions in modulating biological activity and suggesting a promising direction for developing new anti-inflammatory drugs (Sun et al., 2019).

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEIENDRQFJMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

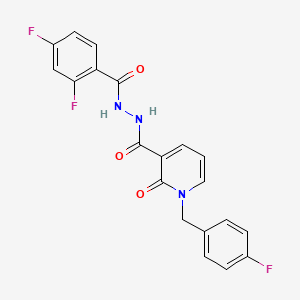

![2-Cyclopropyl-5-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460595.png)

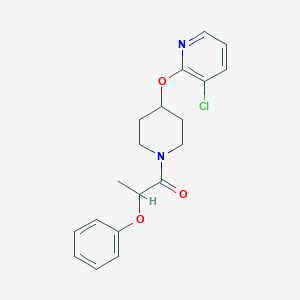

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460603.png)

![2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2460609.png)

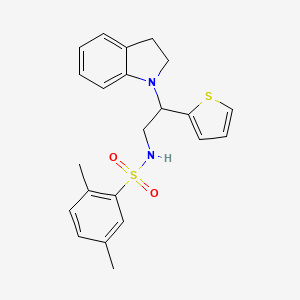

![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)